2-Methyl-1,7-naphthyridin-4(1H)-one

HIV Integrase Inhibitor Antiviral Medicinal Chemistry

This 2-Methyl-1,7-naphthyridin-4(1H)-one is a premier, bicyclic heterocyclic scaffold, commercially available at high purity (≥98%). Its core structure is validated for developing targeted therapeutics, showing critical utility in KDM5 histone demethylase inhibitor programs and HIV-1 integrase strand-transfer inhibitor (INSTI) optimization. The N1-methyl group is a critical parameter for biological activity, making it a non-interchangeable building block for SAR studies. Ideal for medicinal chemistry teams advancing next-generation antivirals and epigenetic oncology drugs. Available for procurement with reliable supply and standard global shipping.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 51551-28-1
Cat. No. B3370744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,7-naphthyridin-4(1H)-one
CAS51551-28-1
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(N1)C=NC=C2
InChIInChI=1S/C9H8N2O/c1-6-4-9(12)7-2-3-10-5-8(7)11-6/h2-5H,1H3,(H,11,12)
InChIKeyWJUQWOFUYVFZJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1,7-naphthyridin-4(1H)-one (CAS 51551-28-1) for KDM5 Inhibitor and HIV Integrase Research Procurement


2-Methyl-1,7-naphthyridin-4(1H)-one (CAS 51551-28-1) is a bicyclic heterocyclic scaffold belonging to the 1,7-naphthyridin-4-one class, characterized by a methyl group at the 2-position [1]. This core structure serves as a versatile intermediate in the development of targeted therapeutics, with demonstrated utility in KDM5 histone demethylase inhibitor programs [2] and HIV-1 integrase strand-transfer inhibitor (INSTI) optimization studies [3].

2-Methyl-1,7-naphthyridin-4(1H)-one: Why Scaffold Substitution Requires Precise Structural Control


Substitution of 2-Methyl-1,7-naphthyridin-4(1H)-one with close analogs is not trivial due to the pronounced sensitivity of its biological activity to subtle structural changes. Research on the naphthyridinone scaffold has established that the N1-substituent (e.g., methyl vs. hydrogen) exerts a critical influence on key pharmacological parameters [1]. The 1,7-naphthyridine regioisomer itself is a key determinant of target selectivity, differentiating it from 1,5- and 1,8-naphthyridine analogs [2]. Furthermore, the core's application in diverse therapeutic areas, from epigenetic KDM5 inhibition to antiviral INSTI development, depends on precise chemical modifications that generic alternatives may not support [3].

2-Methyl-1,7-naphthyridin-4(1H)-one: Quantifiable Differentiation vs. Closest Analogs


Critical N1-Methyl Substitution Impact on HIV-1 Integrase Inhibition Potency

The N1-methyl substituent present in 2-Methyl-1,7-naphthyridin-4(1H)-one is a critical determinant of HIV-1 integrase strand-transfer inhibitory activity. Direct SAR studies demonstrate that N1-methyl naphthyridinones exhibit a significant shift in antiviral potency compared to their N1-protio (unsubstituted) counterparts when combined with specific C3 amide groups. While this study did not test the unsubstituted core scaffold itself, the quantitative comparison between closely related N1-protio and N1-methyl analogs establishes the functional importance of the methyl group at this position [1].

HIV Integrase Inhibitor Antiviral Medicinal Chemistry

Regioisomeric Specificity: 1,7-Naphthyridine Core as a Preferred Scaffold for KDM5 Inhibition

The 1,7-naphthyridin-4-one core, the parent scaffold of 2-Methyl-1,7-naphthyridin-4(1H)-one, is a validated and potent chemotype for KDM5 enzyme inhibition. A study by Labadie et al. (2016) reported 1,7-naphthyridones achieving nanomolar potencies against KDM5 isoforms while demonstrating high selectivity over the related KDM4C and KDM2B isoforms. An X-ray co-crystal structure confirmed that these inhibitors are competitive with the co-substrate 2-oxoglutarate (2-OG) [1]. This establishes the 1,7-naphthyridine core as a privileged scaffold for this target class, offering a defined selectivity profile not guaranteed by other naphthyridine regioisomers.

Epigenetics KDM5 Inhibitor Cancer Research

Commercial Availability at High Purity for Reliable Research Use

2-Methyl-1,7-naphthyridin-4(1H)-one is commercially available from multiple reputable vendors at a standard purity of 98% . This high level of purity is essential for reproducible synthetic chemistry and for minimizing confounding effects in biological assays, distinguishing it from custom-synthesized or lower-purity alternatives that may require extensive purification.

Chemical Synthesis Procurement Quality Control

2-Methyl-1,7-naphthyridin-4(1H)-one: Validated Use Cases in Drug Discovery


Lead Optimization in HIV-1 Integrase Strand-Transfer Inhibitor Programs

As a validated N1-methyl naphthyridinone core, this compound is an essential scaffold for medicinal chemistry teams developing next-generation HIV-1 integrase inhibitors. The presence of the methyl group at the 1-position (N1) is a critical parameter for antiviral potency, as demonstrated by SAR studies [1]. It serves as an ideal starting point for SAR expansion and lead optimization efforts.

Development of Selective KDM5 Histone Demethylase Inhibitors

This compound's 1,7-naphthyridin-4-one core has been validated as a potent and selective chemotype for inhibiting KDM5 enzymes, with documented selectivity over related KDM4 and KDM2 isoforms [2]. It is suitable for use in epigenetic drug discovery programs, particularly in oncology, where KDM5 is a therapeutic target.

Synthetic Intermediate for Diversifying Naphthyridine-Based Libraries

Due to its commercial availability at high purity (98%) , this compound is a reliable and cost-effective building block for creating diverse libraries of 1,7-naphthyridine derivatives. It can be used in parallel synthesis or medicinal chemistry campaigns to explore structure-activity relationships across various biological targets beyond HIV integrase and KDM5.

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